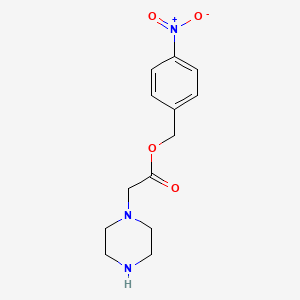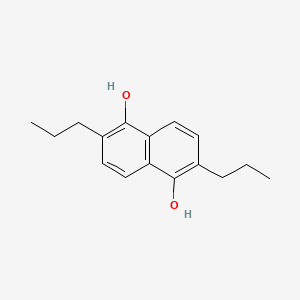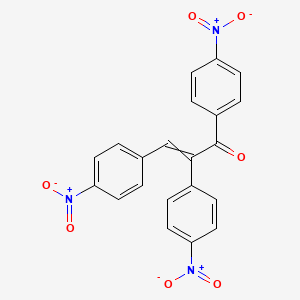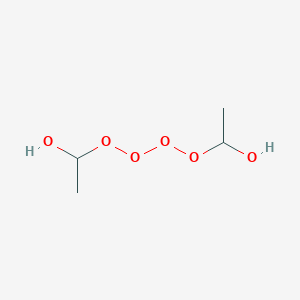
1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is a chemical compound with a unique structure that includes a tetraoxidane ring and two ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) typically involves the reaction of ethan-1-ol with a suitable oxidizing agent to form the tetraoxidane ring. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to simpler alcohols or other reduced forms.
Substitution: The ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) involves its interaction with molecular targets and pathways. The tetraoxidane ring can participate in redox reactions, influencing cellular processes and biochemical pathways. The ethan-1-ol groups may also interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but contains sulfur atoms instead of oxygen.
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)di(ethan-1-one): Contains a quinoxaline ring instead of a tetraoxidane ring.
Uniqueness
1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is unique due to its tetraoxidane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
189065-15-4 |
|---|---|
Molekularformel |
C4H10O6 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-(1-hydroxyethylperoxyperoxy)ethanol |
InChI |
InChI=1S/C4H10O6/c1-3(5)7-9-10-8-4(2)6/h3-6H,1-2H3 |
InChI-Schlüssel |
XFLQXXVUMXSKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)OOOOC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


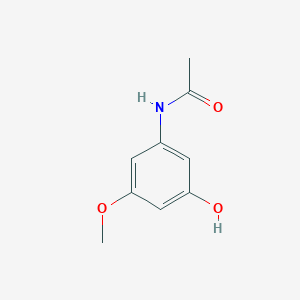
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
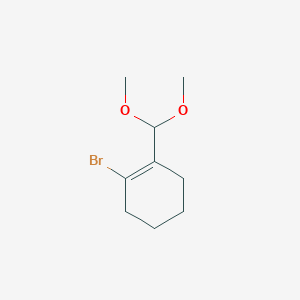

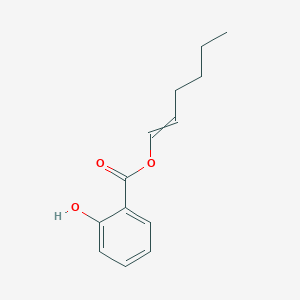
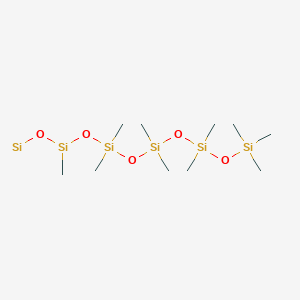
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
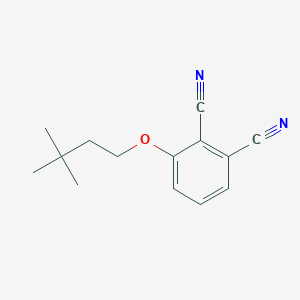
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
